
(+)-Gallocatechin Gallate-13C3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Gallocatechin Gallate-13C3 is a labeled analog of (+)-Gallocatechin Gallate, a tea flavonoid known for its potent antioxidant, anti-inflammatory, and anticarcinogenic properties . The compound is labeled with carbon-13 isotopes, making it useful for various research applications, particularly in tracing and quantification studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Gallocatechin Gallate-13C3 typically involves the incorporation of carbon-13 isotopes into the (+)-Gallocatechin Gallate molecule. This can be achieved through chemical synthesis methods that introduce the labeled carbon atoms at specific positions within the molecule . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the successful incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product with the desired isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Gallocatechin Gallate-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(+)-Gallocatechin Gallate-13C3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving the metabolism and degradation of flavonoids.
Biology: Helps in understanding the biological pathways and interactions of flavonoids in living organisms.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research and anti-inflammatory studies.
Wirkmechanismus
The mechanism of action of (+)-Gallocatechin Gallate-13C3 involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits the activation of inflammatory pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Anticarcinogenic Properties: Inhibits the epidermal growth factor receptor (EGFR) signaling pathway, leading to reduced cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
(+)-Gallocatechin Gallate-13C3 can be compared with other similar compounds, such as:
(-)-Epigallocatechin Gallate-13C3: Another tea flavonoid with similar antioxidant and anti-inflammatory properties but different molecular targets.
(+)-Catechin Gallate-13C3: A minor constituent in green tea catechins with inhibitory effects on cyclooxygenase enzymes.
The uniqueness of this compound lies in its specific isotopic labeling, which allows for precise tracing and quantification in research studies, making it a valuable tool in various scientific fields .
Eigenschaften
Molekularformel |
C22H18O11 |
|---|---|
Molekulargewicht |
461.3 g/mol |
IUPAC-Name |
[(2R,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m0/s1/i7+1,18+1,21+1 |
InChI-Schlüssel |
WMBWREPUVVBILR-GPFYYGGVSA-N |
Isomerische SMILES |
[13CH2]1[13C@@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Kanonische SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenanthrene-[U-13C]](/img/structure/B12056026.png)
![2,6-Bis[(di-tert-butylphosphino)methyl]pyridine silver(I) tetrafluoroborate](/img/structure/B12056030.png)



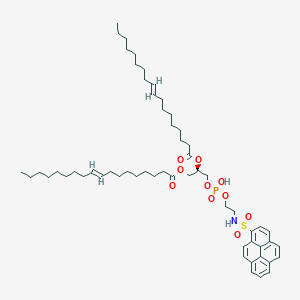

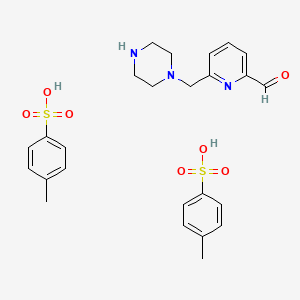
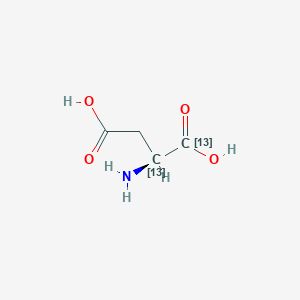
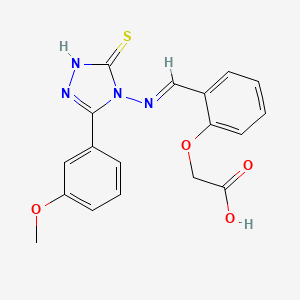
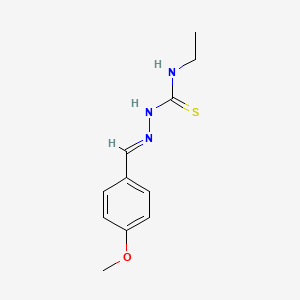
![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
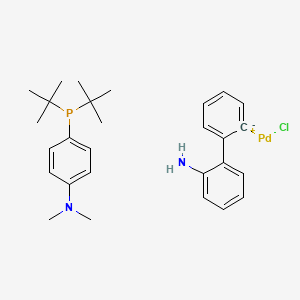
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056121.png)
